![molecular formula C18H14N2O3S2 B2473116 (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide CAS No. 303025-99-2](/img/structure/B2473116.png)
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H14N2O3S2 and its molecular weight is 370.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Applications
Research has explored the anticonvulsant properties of thiazolidinone derivatives, focusing on their interaction with benzodiazepine receptors. Notably, certain synthesized compounds demonstrated significant anticonvulsant activity in both electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, in particular, showcased remarkable sedative-hypnotic activity without affecting learning and memory, suggesting a potential therapeutic application in managing seizure disorders (Faizi et al., 2017).
Anti-inflammatory Properties
A molecule integrating nicotinoyl, thiazolidin-4-one ring, and a potent antioxidant moiety was synthesized and assessed for anti-inflammatory effects. The study revealed that this compound exhibited significant anti-inflammatory actions in various experimental models, comparable to ibuprofen. The findings suggest that, alongside its hypothesized anti-atherosclerotic activity, the molecule's anti-inflammatory potential could offer therapeutic benefits (Kalia et al., 2007).
Antidiabetic and Hypolipidemic Effects
Research has also highlighted the antidiabetic and hypolipidemic effects of certain thiazolidinedione derivatives. These compounds were synthesized and evaluated, showing significant improvements in plasma glucose and triglyceride levels. The structural modifications in these molecules played a crucial role in enhancing their therapeutic potential, indicating their promise as novel agents for managing diabetes and associated metabolic disorders (Reddy et al., 1999).
Neuropharmacological Properties
The neuropharmacological properties of 4-thiazolidinone derivatives have been studied, particularly their impact on sleep-wakefulness cycles in rats with chronic epileptic syndromes. These studies revealed that these derivatives could modulate REM sleep, potentially offering a therapeutic avenue for managing epilepsy and associated sleep disturbances (Myronenko et al., 2017).
Gastrointestinal Effects
The effects of certain compounds, including thiazolidinone derivatives, on gastrointestinal functions have been explored. For instance, Z-300, a histamine H2-receptor antagonist containing a thiazolidinone ring, was found to enhance mucin biosynthesis in rat gastric mucosa, indicating potential therapeutic applications for gastrointestinal health (Ichikawa et al., 1994).
Propiedades
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-14-9-5-4-8-13(14)19-16(22)11-20-17(23)15(25-18(20)24)10-12-6-2-1-3-7-12/h1-10,21H,11H2,(H,19,22)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEMCOIEMCYYKA-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.